molecular formula C20H21ClN6O2 B611356 THPP-4 CAS No. 1257051-56-1

THPP-4

Cat. No.: B611356
CAS No.: 1257051-56-1
M. Wt: 412.878
InChI Key: QGBWCWQKOWOFMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is provided in powder form, stored at -20°C for long-term stability, and dissolved in solvents (e.g., DMSO) for experimental use, with solvent stocks requiring storage at -80°C .

PDE10A is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP, making it a therapeutic target for neurological disorders such as schizophrenia and Huntington’s disease. THPP-4’s inhibitory activity positions it as a candidate for mechanistic studies in these areas, though its clinical applications remain investigational.

Properties

CAS No.

1257051-56-1

Molecular Formula

C20H21ClN6O2

Molecular Weight

412.878

IUPAC Name

[2-(6-Chloro-3-pyridinyl)-7,8-dihydro-4-(1-methylethoxy)pyrido[4,3-d]pyrimidin-6(5H)-yl](1-methyl-1H-imidazol-4-yl)-methanone

InChI

InChI=1S/C20H21ClN6O2/c1-12(2)29-19-14-9-27(20(28)16-10-26(3)11-23-16)7-6-15(14)24-18(25-19)13-4-5-17(21)22-8-13/h4-5,8,10-12H,6-7,9H2,1-3H3

InChI Key

QGBWCWQKOWOFMK-UHFFFAOYSA-N

SMILES

O=C(N1CCC2=NC(C3=CC=C(Cl)N=C3)=NC(OC(C)C)=C2C1)C4=CN(C)C=N4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

THPP-4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general insights can be drawn from its pharmacological profile and chemical properties.

Table 1: Comparative Analysis of THPP-4 and Select PDE Inhibitors

Property This compound Papaverine (PDE10A inhibitor) Ibudilast (PDE4/10 inhibitor)
Molecular Weight 412.87 g/mol 339.34 g/mol 230.29 g/mol
Target Specificity PDE10A PDE10A PDE4, PDE10
Clinical Stage Preclinical Approved (vasodilator) Phase III (neuroinflammation)
Solubility DMSO-soluble Water-soluble Ethanol/DMSO-soluble
Storage Conditions -20°C (powder), -80°C (solvent) Room temperature 4°C (long-term stability)

Key Findings:

Target Specificity : this compound exhibits selective inhibition of PDE10A, unlike broader-spectrum inhibitors like Ibudilast, which also targets PDE4 . This specificity may reduce off-target effects but limits its utility in multifactorial diseases.

Thermodynamic Stability : this compound requires stringent storage conditions compared to Papaverine, reflecting its higher molecular complexity and sensitivity to degradation .

Therapeutic Potential: While Papaverine is clinically approved for vasodilation, this compound’s preclinical status underscores the need for further efficacy and safety studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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THPP-4
Reactant of Route 2
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